

Application Notes: Synthesis of 2-Heptyne from 1-Hexyne via Alkylation

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Compound of Interest

Compound Name: **1-Hexyne**

Cat. No.: **B1330390**

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Introduction

The conversion of a terminal alkyne to an internal alkyne is a fundamental transformation in organic synthesis, crucial for the construction of more complex molecular frameworks. This protocol details the synthesis of 2-heptyne from **1-hexyne**. The methodology is centered on the deprotonation of the acidic terminal alkyne proton of **1-hexyne**, followed by nucleophilic substitution with a methylating agent. This process, known as alkylation, is a reliable method for extending the carbon chain of an alkyne.[\[1\]](#)[\[2\]](#)

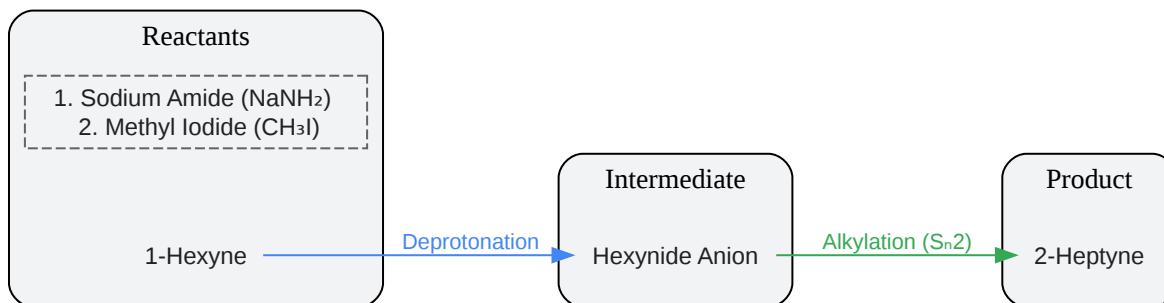
Reaction Principle

The synthesis proceeds in two primary steps:

- Deprotonation: **1-Hexyne**, a terminal alkyne, possesses an acidic proton on the sp-hybridized carbon of the triple bond. A strong base, such as sodium amide (NaNH_2) or n-butyllithium ($n\text{-BuLi}$), is used to abstract this proton, forming a highly nucleophilic acetylidide anion (hexynide).[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Alkylation: The resulting hexynide anion acts as a potent nucleophile and attacks an electrophilic methylating agent, such as methyl iodide (CH_3I). This occurs via an $S_{\text{N}}2$ reaction, where the hexynide displaces the iodide ion, forming a new carbon-carbon bond and yielding the desired internal alkyne, 2-heptyne.[\[6\]](#)[\[7\]](#)

This method is highly efficient for primary alkyl halides. Secondary and tertiary halides are not suitable as they tend to favor elimination reactions.[8]

Reaction Pathway Diagram



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Caption: Overall reaction scheme for the synthesis of 2-heptyne.

Experimental Protocol

This protocol is adapted from a general procedure for the alkylation of 1-alkynes.[8]

Materials and Reagents

Reagent/Material	Molar Mass (g/mol)	Quantity (moles)	Quantity (mass/vol)	Notes
1-Hexyne	82.14	0.50	41.1 g (56 mL)	Ensure it is dry and pure.
Sodium Amide (NaNH ₂)	39.01	0.55	21.5 g	Highly reactive, handle with care.
Liquid Ammonia (NH ₃)	17.03	-	~300 mL	Anhydrous, used as solvent.
Methyl Iodide (CH ₃ I)	141.94	0.60	85.2 g (37.5 mL)	Freshly distilled is recommended.
Diethyl Ether or THF	-	-	400 mL	Anhydrous.
Saturated Ammonium Chloride (aq)	-	-	200 mL	For quenching the reaction.
Anhydrous Magnesium Sulfate	120.37	-	As needed	For drying the organic layer.

Procedure

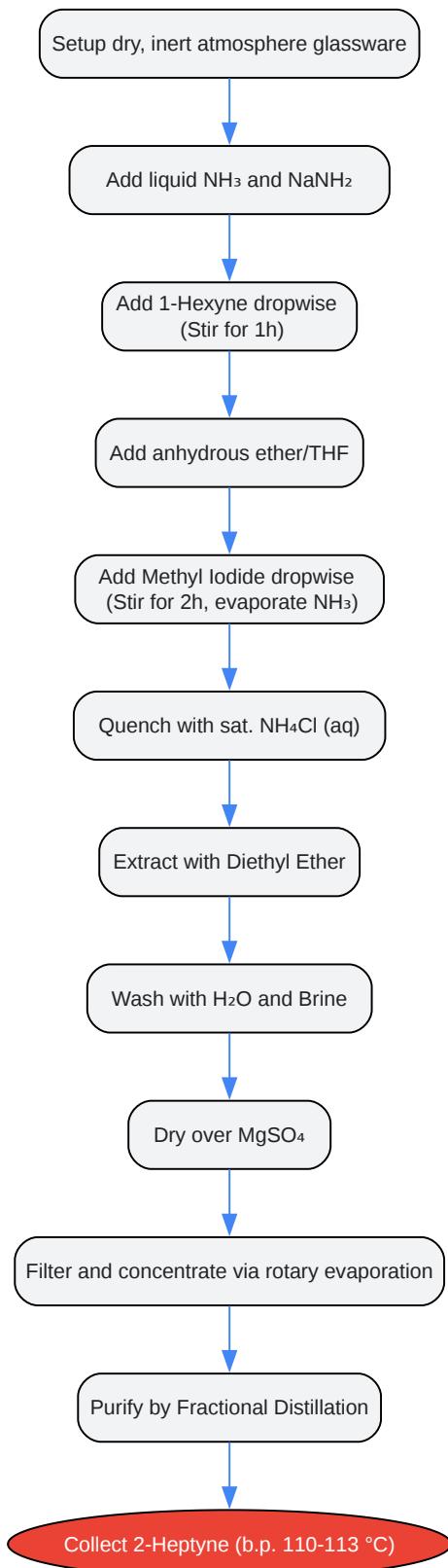
- Apparatus Setup: Assemble a dry 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
- Reaction Initiation: To the flask, add liquid ammonia (~300 mL). With vigorous stirring, add sodium amide (21.5 g, 0.55 mol) in small portions.
- Formation of Hexynide Anion: Slowly add **1-hexyne** (41.1 g, 0.50 mol) dropwise to the stirred suspension of sodium amide in liquid ammonia over 30 minutes. After the addition is complete, allow the mixture to stir for an additional hour to ensure complete formation of the sodium hexynide.

- Alkylation: Add anhydrous diethyl ether or THF (100 mL) to the reaction mixture. Then, add methyl iodide (85.2 g, 0.60 mol) dropwise from the addition funnel over a period of 1 hour, maintaining a gentle reflux of ammonia. After the addition is complete, stir the reaction mixture for an additional 2 hours, allowing the ammonia to evaporate.
- Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (200 mL) with cooling in an ice bath.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).
- Drying and Solvent Removal: Combine the organic layers and wash with water (100 mL) and then brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 110-113 °C.[9][10][11]

Product Characterization

Parameter	Expected Value
Chemical Formula	C ₇ H ₁₂
Molar Mass	96.17 g/mol
Appearance	Colorless liquid
Boiling Point	110-113 °C
Density	~0.745 g/mL at 25 °C[10][11]
Refractive Index	~1.423 at 20 °C[9]

Experimental Workflow Diagram

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Caption: Step-by-step workflow for the synthesis of 2-heptyne.

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